molecular formula C10H21O4P B14403558 Ethyl [butyl(ethoxy)phosphoryl]acetate CAS No. 84858-81-1

Ethyl [butyl(ethoxy)phosphoryl]acetate

Cat. No.: B14403558
CAS No.: 84858-81-1
M. Wt: 236.24 g/mol
InChI Key: GUVIBKLUJWOFRR-UHFFFAOYSA-N
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Description

Ethyl [butyl(ethoxy)phosphoryl]acetate is an organophosphorus compound characterized by a phosphoryl group (P=O) substituted with a butyl and ethoxy group, coupled to an ethyl acetate moiety. It is synthesized via the reaction of ethyl α-bromoacetate with tributyl phosphite under reflux conditions, forming intermediates for further chemical transformations . This compound is structurally distinct due to its mixed alkyl-ethoxy substituents on phosphorus, which influence its electronic and steric properties, making it relevant in organophosphorus chemistry and synthetic intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No.

84858-81-1

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

ethyl 2-[butyl(ethoxy)phosphoryl]acetate

InChI

InChI=1S/C10H21O4P/c1-4-7-8-15(12,14-6-3)9-10(11)13-5-2/h4-9H2,1-3H3

InChI Key

GUVIBKLUJWOFRR-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CC(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [butyl(ethoxy)phosphoryl]acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of butyl alcohol with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl [butyl(ethoxy)phosphoryl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts with an alcohol.

Major Products

    Hydrolysis: Produces butyl alcohol and ethyl acetate.

    Reduction: Produces the corresponding alcohol.

    Transesterification: Produces a new ester and an alcohol.

Scientific Research Applications

Ethyl [butyl(ethoxy)phosphoryl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [butyl(ethoxy)phosphoryl]acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triethyl Phosphonoacetate

  • Structure : (Ethoxycarbonylmethyl)diethoxyphosphine oxide .
  • Key Differences: Substituents on phosphorus: Three ethoxy groups (vs. one butyl, one ethoxy in the target compound). Steric Effects: Smaller substituents (ethyl vs. Applications: Widely used in Horner-Wadsworth-Emmons reactions for olefination due to its electron-withdrawing phosphoryl group .

Ethyl (Diphenylphosphoryl)acetate

  • Structure : Diphenyl groups attached to phosphorus, with an ethyl ester .
  • Key Differences :
    • Electronic Effects: Aromatic phenyl groups enhance resonance stabilization of the phosphoryl group, reducing electrophilicity compared to alkyl-substituted analogs.
    • Solubility: Lower solubility in polar solvents due to hydrophobic phenyl rings.
    • Reactivity: Less prone to hydrolysis than alkylphosphoryl analogs, making it stable in acidic conditions.

Ethyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate

  • Structure : Bis(trifluoroethoxy) groups on phosphorus .
  • Key Differences: Electronegativity: Fluorine atoms increase electron-withdrawing effects, enhancing the phosphoryl group’s acidity and reactivity in nucleophilic attacks. Thermal Stability: Trifluoroethoxy groups may improve thermal stability but reduce solubility in non-fluorinated solvents. Molecular Weight: Higher molecular weight (332.13 g/mol) due to fluorine substituents, impacting volatility and distillation behavior.

Dibutyl Ethyl Phosphonoacetate

  • Structure : Dibutyl and ethyl groups on phosphorus (synthesis intermediate from ) .
  • Synthetic Utility: Likely used as a precursor for phosphorylated hydrazones or other derivatives requiring bulky phosphonate groups.

Structural and Property Analysis

Table 1: Comparative Structural Features

Compound Phosphorus Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl [butyl(ethoxy)phosphoryl]acetate Butyl, ethoxy, ethyl acetate C₉H₁₉O₅P 250.22* Moderate steric bulk, balanced polarity
Triethyl phosphonoacetate Three ethoxy groups C₇H₁₅O₅P 228.16 High reactivity, low steric hindrance
Ethyl (diphenylphosphoryl)acetate Two phenyl groups C₁₆H₁₇O₄P 304.28 Aromatic stabilization, hydrophobic
Ethyl [bis(trifluoroethoxy)phosphinyl]acetate Two trifluoroethoxy groups C₈H₁₁F₆O₅P 332.13 High electronegativity, thermal stability

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